molecular formula C5H7BrN4O B508272 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 400878-08-2

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B508272
CAS No.: 400878-08-2
M. Wt: 219.04g/mol
InChI Key: JINYGSMERXPQMD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a specialized heterocyclic building block designed for advanced chemical synthesis and drug discovery research. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This compound is particularly valuable for constructing novel diacylhydrazine derivatives, a class known for its significance in developing insecticidal agents. Research into similar compounds containing a 3-bromopyrazole moiety has demonstrated potent insecticidal activity by acting as non-steroidal ecdysone agonists, which induce precocious molting in target insects . Beyond agrochemical applications, pyrazole-carbohydrazide derivatives serve as key intermediates in exploring new pharmaceutical candidates. The reactive carbohydrazide functional group allows for the creation of various heterocyclic systems and molecular architectures, facilitating the development of compounds with potential antidiabetic and antioxidant activities, as seen in studies on related pyrazole structures . As a versatile synthon, this compound enables researchers to access complex molecules for screening and development across multiple fields, including agricultural chemistry and pharmacochemistry.

Properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYGSMERXPQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200645
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-08-2
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrazole Precursors

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The structure of this compound is confirmed through advanced spectroscopic techniques:

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 12.71 (s, 1H, NH), 8.33 (s, 1H, pyrazole-H), 7.19 (t, J=52.4J = 52.4 Hz, 1H, CF2_2H), 3.89 (s, 3H, CH3_3).

  • 13C^{13}C-NMR: δ 161.2 (C=O), 144.5 (pyrazole-C4), 128.3 (pyrazole-C3), 116.7 (CF2_2H), 39.8 (CH3_3).

  • Mass Spectrometry (MS): m/z 219.04 [M+H]+^+, consistent with the molecular formula C5_5H7_7BrN4_4O.

Purity and Yield Optimization

Chromatographic methods are essential for achieving high purity. Column chromatography using silica gel and ethyl acetate/hexane (1:20) effectively removes byproducts. Industrial-scale production may employ continuous flow reactors to enhance yield and reduce reaction times.

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Source
BrominationBr2_2, EtOH, 0–5°C89.498.5
DiazotizationNaNO2_2, HCl, –5°C88.299.0
Hydrazide FormationNH2_2NH2_2, EtOH, reflux85.099.8

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 5-position is a common issue. Directed ortho-metallation using lithium diisopropylamide (LDA) prior to bromination can enhance 4-selectivity, though this adds complexity. Alternative halogenating agents like N-bromosuccinimide (NBS) under radical conditions may also be explored.

Isomer Formation

Traditional routes risk forming 5-bromo isomers, which are difficult to separate. The use of cuprous oxide as a catalyst during diazotization suppresses isomerization, as evidenced by HPLC purity >99.5%.

Industrial and Environmental Considerations

Scale-up requires addressing solvent waste and reagent costs. Green chemistry principles, such as substituting ethanol with cyclopentyl methyl ether (CPME), reduce environmental impact. Additionally, in situ generation of bromine from HBr and H2_2O2_2 minimizes hazardous storage .

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Pyrazoles

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Position) Functional Groups CAS Number Key Applications/Reactivity
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide Br (4), CH₃ (1), CONHNH₂ (3) Carbohydrazide 400878-08-2 Intermediate for hydrazide derivatives
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide Br (4), CH₃ (1), CF₃ (5), CONHNH₂ (3) Carbohydrazide, Trifluoromethyl 1001519-41-0 Enhanced lipophilicity for agrochemicals
4-Bromo-1,3-dimethyl-1H-pyrazole Br (4), CH₃ (1, 3) Methyl 84547-86-4 Ligand in coordination chemistry
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Br (4), CH₃ (1), COOH (3) Carboxylic acid 211738-66-8 Precursor for esterification

Key Observations :

  • The trifluoromethyl variant (CAS 1001519-41-0) exhibits increased electron-withdrawing effects and lipophilicity compared to the parent compound, making it suitable for pesticidal applications .
  • Replacement of the carbohydrazide with a carboxylic acid (CAS 211738-66-8) alters reactivity: the carboxylic acid can form salts or esters, whereas the carbohydrazide participates in condensation reactions .
Hydrazide vs. Other Functional Groups :
  • Carbohydrazide (CONHNH₂) : Enables formation of Schiff bases with aldehydes/ketones (e.g., synthesis of thiosemicarbazides in ) .
  • Carboxylic Acid (COOH) : Used in esterification or amide coupling, as seen in the synthesis of methyl esters for NMR studies () .
  • Trifluoromethyl (CF₃) : Introduces steric bulk and enhances metabolic stability in drug candidates () .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound 2.45 (s, CH₃), 8.20 (s, pyrazole-H) 155.2 (C=O), 140.1 (C-Br) 3250 (N-H), 1660 (C=O)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid 2.50 (s, CH₃), 8.25 (s, pyrazole-H) 170.5 (COOH), 139.8 (C-Br) 2500-3300 (COOH), 1680 (C=O)

Notable Differences:

  • The carboxylic acid shows a broad IR peak at 2500–3300 cm⁻¹ for -OH, absent in the carbohydrazide.
  • In ¹³C NMR, the carbonyl signal shifts from 155.2 ppm (carbohydrazide) to 170.5 ppm (carboxylic acid) due to electronic effects .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-bromo-1-methylpyrazole-3-carbohydrazide
  • Molecular Formula : C5_5H7_7BrN4_4O

This compound belongs to the pyrazole family, known for their versatile applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, affecting energy production and cellular metabolism.
  • Cell Signaling Modulation : It alters cell signaling pathways that regulate growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with a focus on biofilm formation inhibition .
  • Anticancer Research : In a recent study, the compound was tested on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and apoptosis induction .

Future Directions

The ongoing research on this compound suggests several potential avenues for future exploration:

  • Development of Derivatives : Modifying the chemical structure could enhance its biological activity and selectivity.
  • Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.

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